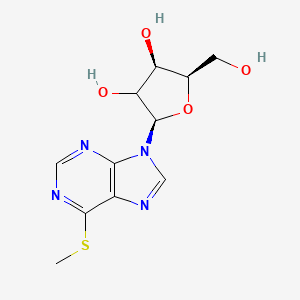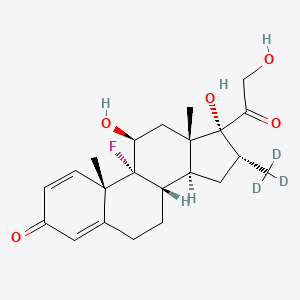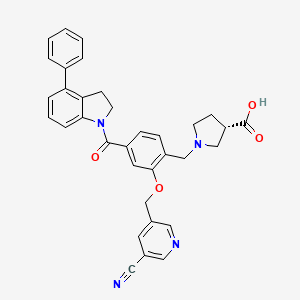
PD-1/PD-L1-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-1/PD-L1-IN-16 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in immune regulation, particularly in the context of cancer, where it helps tumors evade the immune system. By inhibiting this interaction, this compound has shown potential in enhancing anti-tumor immunity and is being explored for its therapeutic applications in cancer immunotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-16 typically involves the preparation of biphenyl derivatives. The synthetic route includes several key steps:
Formation of Biphenyl Core: The biphenyl core is formed through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.
Functionalization: The biphenyl core is further functionalized by introducing various substituents to enhance its inhibitory activity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
PD-1/PD-L1-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the biphenyl core.
Substitution: Electrophilic and nucleophilic substitution reactions are common in the functionalization of the biphenyl core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Substitution: Halogenated biphenyls and boronic acids in the presence of palladium catalysts and bases.
Major Products
The major products formed from these reactions are various functionalized biphenyl derivatives, each with different substituents that enhance the inhibitory activity of this compound .
Applications De Recherche Scientifique
PD-1/PD-L1-IN-16 has a wide range of scientific research applications:
Mécanisme D'action
PD-1/PD-L1-IN-16 exerts its effects by binding to the PD-1 or PD-L1 proteins, thereby blocking their interaction. This blockade prevents the inhibitory signals that would normally suppress T cell activity, leading to enhanced T cell responses against tumor cells. The molecular targets involved are the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .
Comparaison Avec Des Composés Similaires
PD-1/PD-L1-IN-16 is unique among PD-1/PD-L1 inhibitors due to its small-molecule nature, which offers advantages such as oral bioavailability and better tumor penetration compared to monoclonal antibodies. Similar compounds include:
BMS-1002: A biaryl-containing PD-1/PD-L1 inhibitor with a methoxy linkage.
CH-4: A small-molecule inhibitor identified through structure-based virtual screening.
Compound 43: A difluoromethyleneoxy-linked biaryl derivative with potent PD-1/PD-L1 inhibitory activity.
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, highlighting the diversity and potential of small-molecule PD-1/PD-L1 inhibitors in cancer immunotherapy .
Propriétés
Formule moléculaire |
C34H30N4O4 |
|---|---|
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
(3S)-1-[[2-[(5-cyanopyridin-3-yl)methoxy]-4-(4-phenyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C34H30N4O4/c35-17-23-15-24(19-36-18-23)22-42-32-16-26(9-10-27(32)20-37-13-11-28(21-37)34(40)41)33(39)38-14-12-30-29(7-4-8-31(30)38)25-5-2-1-3-6-25/h1-10,15-16,18-19,28H,11-14,20-22H2,(H,40,41)/t28-/m0/s1 |
Clé InChI |
DSZLGNZKWYEOAL-NDEPHWFRSA-N |
SMILES isomérique |
C1CN(C[C@H]1C(=O)O)CC2=C(C=C(C=C2)C(=O)N3CCC4=C(C=CC=C43)C5=CC=CC=C5)OCC6=CC(=CN=C6)C#N |
SMILES canonique |
C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)C(=O)N3CCC4=C(C=CC=C43)C5=CC=CC=C5)OCC6=CC(=CN=C6)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



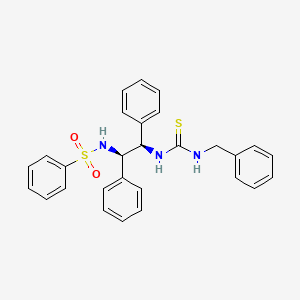


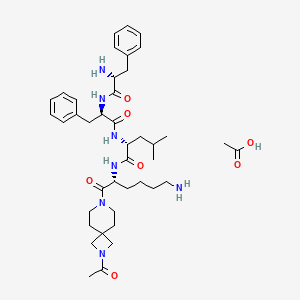
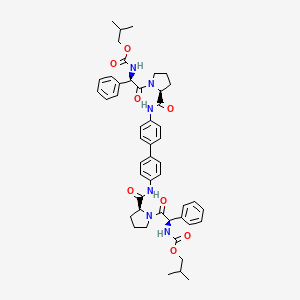
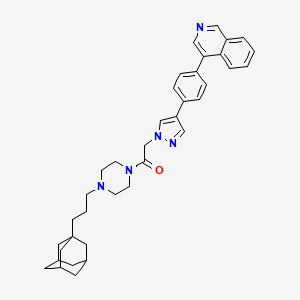
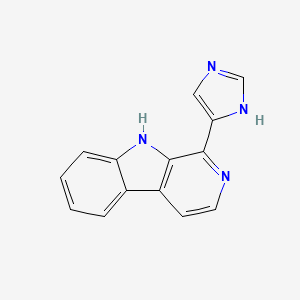

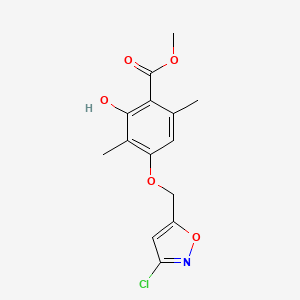
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
